molecular formula C15H31NO2 B14639312 N-Hydroxy-N-methyltetradecanamide CAS No. 56866-26-3

N-Hydroxy-N-methyltetradecanamide

Cat. No.: B14639312
CAS No.: 56866-26-3
M. Wt: 257.41 g/mol
InChI Key: CPLKJNGRGNRDIO-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyltetradecanamide is an organic compound with the molecular formula C15H31NO2 It belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyltetradecanamide typically involves the reaction of tetradecanoic acid with hydroxylamine and a methylating agent. The process can be summarized as follows:

    Formation of Tetradecanoyl Chloride: Tetradecanoic acid is first converted to tetradecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Reaction with Hydroxylamine: The tetradecanoyl chloride is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as pyridine to form N-hydroxy tetradecanamide.

    Methylation: Finally, the N-hydroxy tetradecanamide is methylated using a methylating agent like methyl iodide (CH3I) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyltetradecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the hydroxamic acid group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N-methyltetradecanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in cancer therapy.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.

    Industrial Applications: It can be used in the formulation of metal chelating agents for various industrial processes, including water treatment and catalysis.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyltetradecanamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and leading to increased acetylation of histone proteins, which can affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer carbon chain.

    N-Hydroxy-N-methylmyristamide: Similar structure but with a shorter carbon chain.

    N-Hydroxy-N-methylstearamide: Similar structure but with an even longer carbon chain.

Uniqueness

N-Hydroxy-N-methyltetradecanamide is unique due to its specific carbon chain length, which can influence its solubility, reactivity, and ability to interact with biological targets. The specific length of the carbon chain can affect the compound’s ability to penetrate cell membranes and its overall bioavailability.

Properties

CAS No.

56866-26-3

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-hydroxy-N-methyltetradecanamide

InChI

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)18/h18H,3-14H2,1-2H3

InChI Key

CPLKJNGRGNRDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)O

Origin of Product

United States

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